molecular formula C10H13BO3 B1587738 3-(Cyclopropylmethoxy)phenylboronic acid CAS No. 411229-76-0

3-(Cyclopropylmethoxy)phenylboronic acid

Cat. No.: B1587738
CAS No.: 411229-76-0
M. Wt: 192.02 g/mol
InChI Key: JKQCWRCXYIUCCN-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)phenylboronic acid is an organic compound that contains a boronic acid functional group attached to a benzene ring, which is further substituted with a cyclopropylmethoxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Mode of Action

The compound “3-(Cyclopropylmethoxy)phenylboronic acid” is a type of organoboron reagent, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring its organic group from boron to a transition metal catalyst, such as palladium .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and solubility in polar organic solvents , which could potentially influence its bioavailability.

Biochemical Analysis

Biochemical Properties

3-(Cyclopropylmethoxy)phenylboronic acid plays a significant role in biochemical reactions due to its boronic acid functional group. Boronic acids are known to form reversible covalent bonds with diols, which makes them useful in the design of enzyme inhibitors and sensors for carbohydrates. This compound interacts with enzymes and proteins that have active sites containing diol groups. The nature of these interactions is typically through the formation of boronate esters, which can inhibit enzyme activity or alter protein function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its ability to interact with diol-containing biomolecules. This compound can influence cell function by inhibiting enzymes that play critical roles in cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit glycosidases or other enzymes involved in carbohydrate metabolism, leading to changes in cellular energy balance and signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of boronate esters with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound may influence gene expression by altering the activity of transcription factors or other regulatory proteins that contain diol groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over time, especially in the presence of moisture or other reactive substances. Long-term effects on cellular function observed in in vitro or in vivo studies may include sustained enzyme inhibition or changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may selectively inhibit specific enzymes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular metabolism or causing oxidative stress. Threshold effects observed in these studies can help determine the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound may affect metabolic flux by inhibiting enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels. The specific enzymes and cofactors it interacts with depend on the cellular context and the presence of diol-containing biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles depending on the presence of specific targeting sequences or modifications. Its activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)phenylboronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromophenol, which is then converted to this compound.

    Borylation Reaction: The key step involves the borylation of 3-(cyclopropylmethoxy)phenyl bromide using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction is typically carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Under certain conditions, the boronic acid group can be reduced to form hydrocarbons.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or styrene derivatives.

    Oxidation: Phenols.

    Reduction: Hydrocarbons.

Scientific Research Applications

3-(Cyclopropylmethoxy)phenylboronic acid has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a precursor for drug molecules.

    Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

    Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    3-Methoxyphenylboronic Acid: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to different electronic properties.

    4-(Cyclopropylmethoxy)phenylboronic Acid: The cyclopropylmethoxy group is positioned at the 4-position instead of the 3-position, affecting its reactivity and steric properties.

Uniqueness

3-(Cyclopropylmethoxy)phenylboronic acid is unique due to the presence of the cyclopropylmethoxy group at the 3-position, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQCWRCXYIUCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400745
Record name 3-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411229-76-0
Record name 3-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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